molecular formula C3H2N6 B14498274 3-Azido-1,2,4-triazine CAS No. 63931-06-6

3-Azido-1,2,4-triazine

Cat. No.: B14498274
CAS No.: 63931-06-6
M. Wt: 122.09 g/mol
InChI Key: VRXMNESSXXUNIB-UHFFFAOYSA-N
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Description

3-Azido-1,2,4-triazine is a nitrogen-rich heterocyclic compound characterized by an azido (-N₃) group at the 3-position of the 1,2,4-triazine ring. This substituent imparts unique reactivity, particularly in cyclization and coordination chemistry. For instance, this compound undergoes regioselective cyclization to form tetrazolo[1,5-b][1,2,4]triazine (9A), a reaction pathway distinct from its isomers due to preferential cyclization at the N-2 position rather than N-4 . This property makes it a valuable synthon for polyheterocyclic systems. Additionally, its azido group enables participation in click chemistry and coordination with metals, as seen in zinc-based coordination compounds (though related studies focus on triazole analogs) .

Properties

IUPAC Name

3-azido-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N6/c4-9-8-3-5-1-2-6-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXMNESSXXUNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803202
Record name 3-Azido-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63931-06-6
Record name 3-Azido-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 3-azido-1,2,4-triazine involves its ability to undergo azido-tetrazole tautomerism, leading to the formation of tetrazole isomers. The azido group can participate in pericyclic reactions, contributing to the formation of various cyclic structures .

Comparison with Similar Compounds

Structural and Reactivity Differences

The chemical behavior of 1,2,4-triazine derivatives is heavily influenced by substituents. Below is a comparative analysis:

Compound Key Substituent Reactivity Profile Applications Reference
3-Azido-1,2,4-triazine Azido (-N₃) Cyclizes to tetrazolo derivatives; participates in coordination chemistry Synthesis of fused heterocycles; potential in energetic materials
3-Chloro-1,2,4-triazine Chloro (-Cl) High electrophilicity; undergoes nucleophilic substitution Precursor for pharmaceuticals and agrochemicals; molluscicidal activity
6-Bromo-1,2,4-triazine Bromo (-Br) Facilitates Suzuki-Miyaura coupling and heterocyclic transformations Building block for drug discovery and materials science
3-Amino-1,2,4-triazine Amino (-NH₂) Participates in condensation and cyclocondensation reactions Intermediate in synthesizing sulfonamides and heterobicyclic compounds
5-Oxo-1,2,4-triazine hydrazide Hydrazide Reacts with aldehydes to form bioactive derivatives Anticancer agents; combination therapies

Key Observations :

  • Reactivity : The azido group in this compound favors cyclization over substitution, unlike chloro or bromo substituents, which are more electrophilic and participate in cross-coupling reactions .

Pharmacological Potential

  • Anticancer Activity: Compounds like 5-oxo-1,2,4-triazine hydrazides and 3-amino-derived heterobicycles (e.g., 13–15) show promising cytotoxicity, with docking scores surpassing fluconazole in CYP51 inhibition .
  • Antifungal Activity : 1,2,4-Triazine derivatives exhibit strong binding to Candida albicans CYP51, suggesting a mechanism distinct from azido-triazines, which may leverage metal coordination for activity .

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